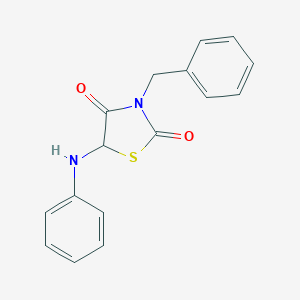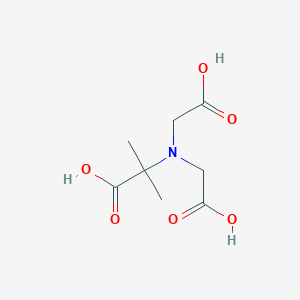![molecular formula C15H17N3O4S B228595 2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid, commonly known as POTBA, is a synthetic compound that has been widely used in scientific research applications. This compound has shown promising results in various studies due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of POTBA involves the inhibition of fumarate hydratase (FH), an enzyme involved in the tricarboxylic acid cycle. Inhibition of FH leads to the accumulation of fumarate, which in turn activates the hypoxia-inducible factor (HIF) pathway. Activation of the HIF pathway leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
POTBA has been reported to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, POTBA has been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
実験室実験の利点と制限
POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on POTBA. Firstly, the development of more potent and selective analogs of POTBA could lead to the development of new anticancer and antimicrobial agents. Secondly, the investigation of the potential use of POTBA in combination with other anticancer drugs could lead to improved therapeutic outcomes. Finally, the investigation of the potential use of POTBA in other disease models, such as inflammatory diseases and neurodegenerative diseases, could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, POTBA is a promising compound that has shown potent anticancer and antimicrobial activity in various studies. The mechanism of action of POTBA involves the inhibition of FH and the activation of the HIF pathway. POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the research on POTBA, including the development of more potent and selective analogs and the investigation of its potential use in combination with other anticancer drugs and in other disease models.
合成法
The synthesis of POTBA involves the reaction of 2-amino-4-(4-propoxyphenyl)thiazole with ethyl acetoacetate followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then purified to obtain POTBA. This synthesis method has been optimized to yield high purity and yield of POTBA.
科学的研究の応用
POTBA has been extensively used in various scientific research applications, including cancer research, microbial research, and drug discovery. POTBA has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, POTBA has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. POTBA has also been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
分子式 |
C15H17N3O4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-2-7-22-11-5-3-10(4-6-11)9-16-18-15-17-14(21)12(23-15)8-13(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,17,18,21)/b16-9+ |
InChIキー |
DWKGYZQXZUGGDM-CXUHLZMHSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
正規SMILES |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
